5-Bromo-3-acetamidopyridine-2-carboxylic acid

regioisomerism medicinal chemistry scaffold structure–activity relationship

5-Bromo-3-acetamidopyridine-2-carboxylic acid (IUPAC: 3-acetamido-5-bromopyridine-2-carboxylic acid) is a trisubstituted pyridine derivative bearing a bromine atom at the 5-position, an acetamido group at the 3-position, and a carboxylic acid at the 2-position, with molecular formula C₈H₇BrN₂O₃ and molecular weight 259.06 g·mol⁻¹. The compound is classified as a halogenated picolinic acid derivative and is supplied as a research-grade small-molecule scaffold with a minimum purity specification of 95% from certain vendors and NLT 98% from others.

Molecular Formula C8H7BrN2O3
Molecular Weight 259.059
CAS No. 1820704-68-4
Cat. No. B2647100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-acetamidopyridine-2-carboxylic acid
CAS1820704-68-4
Molecular FormulaC8H7BrN2O3
Molecular Weight259.059
Structural Identifiers
SMILESCC(=O)NC1=C(N=CC(=C1)Br)C(=O)O
InChIInChI=1S/C8H7BrN2O3/c1-4(12)11-6-2-5(9)3-10-7(6)8(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyLMLNSHYNHDMKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-3-acetamidopyridine-2-carboxylic acid (CAS 1820704-68-4): Heterocyclic Building Block Identification and Baseline Characteristics for Procurement Evaluation


5-Bromo-3-acetamidopyridine-2-carboxylic acid (IUPAC: 3-acetamido-5-bromopyridine-2-carboxylic acid) is a trisubstituted pyridine derivative bearing a bromine atom at the 5-position, an acetamido group at the 3-position, and a carboxylic acid at the 2-position, with molecular formula C₈H₇BrN₂O₃ and molecular weight 259.06 g·mol⁻¹ . The compound is classified as a halogenated picolinic acid derivative and is supplied as a research-grade small-molecule scaffold with a minimum purity specification of 95% from certain vendors and NLT 98% from others . Its structural features—a hydrogen-bond-donating carboxylic acid, a hydrogen-bond-capable acetamido moiety, and a Suzuki/Heck-competent aryl bromide—position it as a versatile intermediate for medicinal chemistry library synthesis and fragment-based lead generation . However, direct primary literature reporting quantitative biological or physicochemical performance of this specific compound remains extremely scarce, and the differentiation evidence below relies substantially on structural logic, vendor-supplied quality metrics, and class-level inference from closely related picolinic acid analogs.

5-Bromo-3-acetamidopyridine-2-carboxylic acid: Why In-Class Picolinic Acid Analogs Cannot Be Interchanged Without Quantitative Re-Validation


The pyridine-2-carboxylic acid scaffold tolerates multiple substitution patterns, but small positional or functional-group changes can fundamentally alter reactivity, binding geometry, and downstream synthetic utility. The target compound's 5‑bromo substituent is activated for Pd‑catalyzed cross‑coupling, yet the electron‑withdrawing 2‑carboxylic acid and the electron‑donating 3‑acetamido group jointly modulate the ring electronics in a manner unavailable from regioisomers such as 6‑acetamido‑5‑bromopicolinic acid (CAS 875208‑79‑0) or from the amino‑precursor 3‑amino‑5‑bromopicolinic acid (CAS 870997‑85‑6) . Moreover, the chloro analog 5‑acetamido‑3‑chloropicolinic acid (CAS 1820703‑51‑2) differs in bond length, polarizability, and oxidative‑addition kinetics, meaning that synthetic protocols and biological assay results obtained with one halogen cannot be assumed transferable to the other . Where procurement decisions are driven by a specific synthetic route or a defined pharmacophore model, substituting any of these close analogs without quantitative re‑validation risks altered yield, off‑target activity, or complete loss of the desired structure–activity relationship.

5-Bromo-3-acetamidopyridine-2-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Differentiation: 3-Acetamido-2-carboxylic acid vs. 6-Acetamido-2-carboxylic acid Substitution Pattern

The target compound places the acetamido group at the 3-position and the carboxylic acid at the 2-position of the pyridine ring. Its closest regioisomer, 6-acetamido-5-bromopicolinic acid (CAS 875208-79-0), carries the acetamido group at the 6-position. This positional difference alters the intramolecular hydrogen-bond network: the target compound can form a six-membered intramolecular hydrogen bond between the 2‑carboxylic acid and the 3‑acetamido carbonyl, whereas the 6‑acetamido regioisomer cannot form the same geometry because the acetamido and carboxylic acid groups are spaced further apart across the ring . This conformational pre‑organization affects both the compound's solution‑phase tautomeric preference and its presentation of pharmacophoric features during target engagement. No head‑to‑head biological comparison has been published for these two regioisomers, and this differentiation rests on class‑level structural inference [1].

regioisomerism medicinal chemistry scaffold structure–activity relationship

Purity Specification Advantage: NLT 98% (MolCore) vs. Industry-Standard 95% for Closest Analogs

The target compound is commercially offered at a minimum purity of NLT 98% (HPLC) by the ISO‑certified supplier MolCore, whereas the closest commercially available analogs are predominantly listed at 95% minimum purity: 3‑amino‑5‑bromopicolinic acid (CAS 870997‑85‑6) is supplied at 95–97% by multiple vendors, and 6‑acetamido‑5‑bromopicolinic acid (CAS 875208‑79‑0) is specified at 95% by AKSci and Bidepharm . For the target compound itself, AKSci lists a 95% purity grade, demonstrating that a higher‑specification source is available . A 3‑percentage‑point purity increment reduces the maximum unknown impurity burden from 5% to ≤2%, which is material when the compound is used as a key intermediate in multi‑step synthesis where unidentified impurities propagate into downstream steps or when stoichiometric calculations rely on precise active‑compound mass.

purity specification quality control reproducibility

Functional Group Complementarity: Acetamido vs. Free Amino at the 3‑Position

The 3‑acetamido group of the target compound provides a distinct hydrogen‑bond donor (N–H) and acceptor (C=O) pair that is geometrically constrained relative to the pyridine ring, compared with the freely rotating and more basic primary amino group of 3‑amino‑5‑bromopicolinic acid (CAS 870997‑85‑6) . The acetamido group has a pKₐ (conjugate acid) of approximately −0.5 to −1.0, making it essentially non‑basic under physiological conditions, whereas the aniline‑like amino group of the comparator has a pKₐ ≈ 3.5–4.5, conferring partial protonation at pH 7.4 [1]. This difference in ionization state directly influences membrane permeability (logD₇.₄), protein‑binding electrostatics, and susceptibility to N‑acetylation or oxidation. No direct experimental logD or permeability comparison has been published for these two compounds; the inference relies on well‑established class‑level structure–property relationships for anilines vs. acetanilides [1].

hydrogen-bond donor metabolic stability synthetic intermediate

Halogen Reactivity Differentiation: Aryl Bromide (Target) vs. Aryl Chloride (5‑Acetamido‑3‑chloropicolinic acid)

The target compound contains a C5‑aryl bromide, while 5‑acetamido‑3‑chloropicolinic acid (CAS 1820703‑51‑2) contains a C3‑aryl chloride . The C–Br bond dissociation energy (BDE) in bromobenzene is approximately 337 kJ·mol⁻¹, compared with ~402 kJ·mol⁻¹ for the C–Cl bond in chlorobenzene, a difference of ~65 kJ·mol⁻¹ [1]. In Pd‑catalyzed Suzuki–Miyaura coupling, aryl bromides typically react 10‑ to 100‑fold faster than the corresponding aryl chlorides under identical conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/water, 80 °C) [1]. This kinetic difference enables selective mono‑functionalization in substrates bearing multiple halogens, where the bromide reacts preferentially. No direct comparative coupling‑rate data exist for these two specific picolinic acid derivatives; the inference is class‑level and supported by extensive literature on halobenzene reactivity.

cross-coupling reactivity Suzuki coupling C–X bond dissociation energy

Carboxylic Acid vs. Methyl Ester: Direct Amide Coupling Capability Without Saponification

The target compound bears a free carboxylic acid at the 2‑position, enabling direct amide coupling via standard carbodiimide (EDC/DCC) or uronium (HATU/HBTU) reagents without a prior hydrolysis or deprotection step. Its methyl ester counterpart, methyl 5‑bromo‑3‑acetamidopyridine‑2‑carboxylate (CAS 1820613‑23‑7), requires a saponification step (e.g., LiOH, THF/water) to liberate the free acid before amide coupling, adding one synthetic step and introducing potential epimerization or side‑product risk . The ester also differs in molecular weight (273.08 vs. 259.06 g·mol⁻¹) and in hydrogen‑bond donor count (1 vs. 2), which affects solubility in polar aprotic solvents and chromatographic retention . No direct comparative yield data across a multi‑step sequence have been published for these two compounds; the step‑count advantage is inherent to the functional‑group difference.

amide bond formation synthetic efficiency protecting-group-free synthesis

Multi-Vector Derivatization Potential: Three Orthogonally Reactive Functional Groups in a Single Low-Molecular-Weight Scaffold

The target compound integrates three chemically distinct reactive handles—C5‑Br for cross‑coupling, C2‑COOH for amide/ester formation, and C3‑NHAc as a protected amine or hydrogen‑bond anchor—within a molecular weight of only 259.06 Da and a heavy‑atom count of 14 . By comparison, 3‑amino‑5‑bromopicolinic acid (CAS 870997‑85‑6) carries a free NH₂ that is itself reactive, potentially requiring protection before C2‑carboxylic acid activation, whereas the acetamido group in the target compound is chemically orthogonal under standard coupling conditions . The regioisomer 6‑acetamido‑5‑bromopicolinic acid (CAS 875208‑79‑0) presents the acetamido group at a position that cannot engage the carboxylic acid in intramolecular hydrogen‑bonding, altering the conformational ensemble available for receptor recognition . The formal “Fsp³” (fraction of sp³‑hybridized carbons) is 0.25 for all these analogs, but the spatial arrangement of the three substituents is unique to the 3‑acetamido‑2‑carboxylic acid configuration. No quantitative diversity‑oriented synthesis (DOS) library comparison has been published.

diversity-oriented synthesis fragment-based drug discovery orthogonal reactivity

5-Bromo-3-acetamidopyridine-2-carboxylic acid: Highest-Confidence Application Scenarios Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring a Defined 3,2‑Acetamido‑Carboxylic Acid Pharmacophore Presentation

The 3‑acetamido‑2‑carboxylic acid substitution pattern, with its capacity for intramolecular hydrogen‑bonding (Section 3, Evidence Item 1), presents the acetamido NH and the carboxylic acid in a rigid, co‑planar orientation that differs from the 6‑acetamido regioisomer. Fragment screens or structure‑based design campaigns targeting binding sites with complementary hydrogen‑bond donor/acceptor geometries should procure this specific regioisomer, because the alternative 6‑acetamido analog cannot recapitulate the same intramolecularly stabilized conformation . This scenario is most relevant for academic and industrial groups prosecuting bromodomain, kinase, or metalloenzyme targets where the picolinic acid core has been identified as a privileged fragment.

Parallel Library Synthesis Leveraging Three Orthogonal Reactive Handles Without Nitrogen Protection

The combination of a Suzuki‑competent C5‑bromide, an amide‑coupling‑ready C2‑carboxylic acid, and a chemically inert C3‑acetamido group (Section 3, Evidence Items 5 and 6) enables three‑dimensional diversity expansion without the protection/deprotection sequences required by the 3‑amino analog. Procurement of the 98%‑purity grade (MolCore) is recommended to minimize side‑product interference during parallel synthesis, where impurity‑driven yield variation across a library can confound SAR interpretation . This scenario applies to medicinal chemistry teams executing plate‑based amide library synthesis with subsequent Suzuki diversification.

Synthetic Routes Requiring Mild, Rapid Cross‑Coupling via Aryl Bromide (as Opposed to Aryl Chloride)

When a synthetic sequence demands efficient Pd‑catalyzed cross‑coupling under mild conditions (e.g., 60–80 °C, short reaction times), the C–Br bond of the target compound offers a ~10‑ to 100‑fold kinetic advantage over the C–Cl bond of 5‑acetamido‑3‑chloropicolinic acid (Section 3, Evidence Item 4) . This is particularly relevant for scale‑up or for substrates where prolonged heating leads to decomposition. Procurement should favor the brominated compound when the synthetic route has been optimized for aryl bromide reactivity, and substitution with the chloro analog would necessitate re‑optimization of catalyst, ligand, temperature, and reaction time.

Cell‑Based Screening Where Neutral, Non‑Basic Character at the 3‑Position Is Required

Because the 3‑acetamido group is essentially non‑basic (pKₐ conjugate acid ≈ −0.5 to −1.0), whereas the 3‑amino comparator is partially protonated at physiological pH (Section 3, Evidence Item 3), the target compound is expected to exhibit higher passive membrane permeability and reduced off‑target interactions with acidic phospholipid headgroups . Procurement of the acetamido derivative is indicated for cell‑based phenotypic assays or permeability‑limited target engagement studies where the ionization state of the 3‑substituent could be a confounding variable. However, users must note that no direct experimental logD or permeability comparison has been published, and this rationale rests on well‑validated class‑level structure–property relationships.

Quote Request

Request a Quote for 5-Bromo-3-acetamidopyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.